Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe

Übersicht

Beschreibung

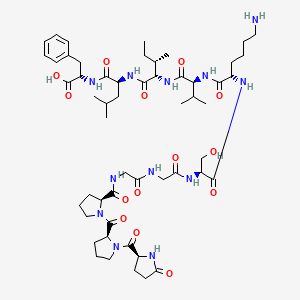

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe is a synthetic peptide composed of eleven amino acidsIt has been found to control head-specific growth and differentiation processes in hydra and has similar biological and chemical properties in mammals .

Wissenschaftliche Forschungsanwendungen

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and growth regulation.

Medicine: Explored for potential therapeutic applications, including wound healing and tissue regeneration.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Wirkmechanismus

Target of Action

The primary targets of the Hydra Peptide are the peptide-gated ion channels in the nervous system of the cnidarian Hydra . These ion channels are directly activated by neuropeptides of the Hydra nervous system . The peptide also targets neurosecretory cells found in the brain and peripheral nervous system of higher organisms .

Mode of Action

Hydra Peptide interacts with its targets by binding to their receptors, eliciting postsynaptic potentials . These potentials can either be fast and transient or slow and longer-lasting, depending on the type of receptor . Fast transient potentials are mediated by ionotropic receptors and slow long-lasting potentials by metabotropic receptors .

Biochemical Pathways

The Hydra Peptide affects the neurotransmission pathways in the nervous system of the cnidarian Hydra . After binding to their receptors, transmitters elicit postsynaptic potentials . The peptide-gated ion channels in Hydra mediate fast transmission in its nervous system . The peptide also influences the morphogenesis pathways in Hydra, contributing to pattern formation .

Pharmacokinetics

Peptides generally have several advantages over small molecular drugs, such as targeted therapy and minimal side effects .

Result of Action

The Hydra Peptide’s action results in the activation of peptide-gated ion channels, suggesting they mediate fast transmission in the Hydra’s nervous system . This leads to the generation of postsynaptic potentials, which can influence many physiological processes . The peptide also contributes to pattern formation and morphogenesis in Hydra .

Action Environment

The action of the Hydra Peptide is influenced by the environment within the Hydra’s nervous system . The peptide’s action, efficacy, and stability can be affected by various factors, including the presence of other neurotransmitters and the state of the ion channels

Biochemische Analyse

Biochemical Properties

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe: interacts with several enzymes, proteins, and other biomolecules. It has been shown to stimulate bud growth in hydra, indicating its role in developmental processes . The peptide interacts with specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways. These interactions are essential for its biological activity and are mediated by the binding of the peptide to its receptor, leading to the activation of downstream signaling molecules.

Cellular Effects

The peptide This compound exerts significant effects on various cell types and cellular processes. In neurons, it influences cell signaling pathways, gene expression, and cellular metabolism. The peptide has been shown to promote cell proliferation and differentiation, particularly in the nervous system . It also affects the expression of genes involved in cell growth and survival, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with cell surface receptors. These interactions lead to the activation of intracellular signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The peptide also influences gene expression by modulating the activity of transcription factors, thereby affecting the expression of target genes involved in cellular growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The peptide is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of proteases . Long-term studies have shown that the peptide can have sustained effects on cellular function, promoting cell growth and differentiation over extended periods.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the peptide promotes cell proliferation and differentiation, while at higher doses, it can have toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal concentration range for the peptide’s biological activity. High doses can lead to cellular stress and apoptosis, highlighting the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways, including those related to cell growth and differentiation. The peptide interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its activity is closely linked to the regulation of energy metabolism, which is essential for supporting cellular growth and function.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the peptide in target cells, where it exerts its biological effects . The peptide’s distribution is also influenced by its binding affinity to cell surface receptors, which determines its cellular uptake and localization.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The peptide is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that the peptide reaches its site of action, where it can interact with its receptors and initiate signaling pathways that regulate cellular growth and differentiation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using reagents like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, large-scale production may involve purification techniques such as HPLC to achieve the desired peptide quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.

Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT.

Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with different side chains.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Taspoglutide: A glucagon-like peptide-1 agonist with a similar peptide structure.

Tirzepatide: Another peptide with a sequence that includes multiple amino acids found in Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe

Uniqueness

This compound is unique due to its specific sequence and biological activity as a head activator. Unlike other peptides, it has been conserved structurally intact from primitive nervous systems to advanced systems in humans, highlighting its evolutionary significance .

Biologische Aktivität

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe, commonly referred to as the Neuropeptide Head Activator (HA) , is a synthetic undecapeptide composed of eleven amino acids. This peptide has garnered attention for its significant biological activities, particularly in the context of developmental biology and neurobiology. It plays a crucial role in head-specific growth and differentiation processes in organisms such as Hydra, a freshwater coelenterate.

The biological activity of this compound is primarily mediated through its interactions with specific cell surface receptors. These interactions activate intracellular signaling pathways that are critical for various cellular processes, including:

- Cell Proliferation : The peptide has been shown to promote the proliferation of neural cells, which is essential for nervous system development and regeneration.

- Differentiation : It influences the differentiation of stem cells into specialized cell types, particularly in the nervous system .

- Gene Expression Regulation : The peptide modulates gene expression patterns associated with growth and development .

Cellular Effects

This compound exhibits diverse effects on various cell types:

- Neuronal Cells : Enhances neuronal survival and differentiation, impacting neurogenesis and synaptic plasticity.

- Hydra Cells : Stimulates bud formation and tentacle morphogenesis, showcasing its role in developmental processes .

Molecular Mechanism

The peptide's effects are largely attributed to its binding to G protein-coupled receptors (GPCRs), particularly GPR37. This interaction initiates signaling cascades that involve the MAPK/ERK pathway, crucial for mediating growth factor responses .

Case Studies

- Hydra Morphogenesis : In studies involving Hydra, this compound was found to be pivotal in tentacle morphogenesis. The peptide's application led to significant changes in head structure and growth patterns, indicating its role as a morphogen in developmental biology .

- Neuroprotection : Research has demonstrated that this peptide can protect neuronal cells from apoptosis under stress conditions, highlighting its potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Applications in Research and Medicine

This compound is being explored for various applications:

- Developmental Biology : As a model peptide for studying cellular differentiation and morphogenesis.

- Neuroscience : Investigated for its neuroprotective properties and potential roles in treating neurodegenerative disorders.

- Pharmaceutical Development : Potential use in drug delivery systems due to its ability to interact with specific receptors involved in growth signaling pathways .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80)/t32-,34-,35-,36-,37-,38-,39-,40-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBUXBKXUHVQH-FMTGAZOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79943-68-3 | |

| Record name | Head activator peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079943683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.